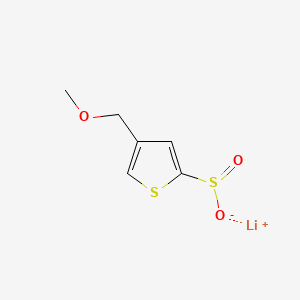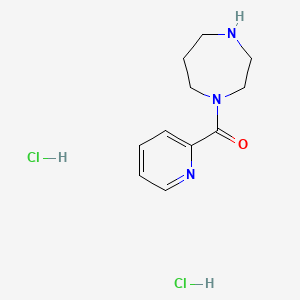
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a chemical compound that features a pyridine ring attached to a diazepane structure, with two hydrochloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Applications De Recherche Scientifique
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar reactivity.
Diazepane derivatives: Compounds with the diazepane ring can exhibit similar chemical behavior.
Uniqueness: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is unique due to the combination of the pyridine and diazepane structures, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C11H17Cl2N3O |
|---|---|
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H |
Clé InChI |
UGNQDDFTFLBLKW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


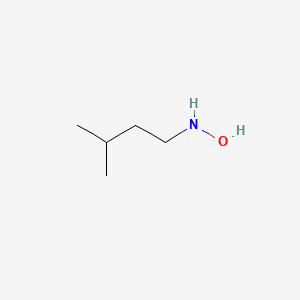
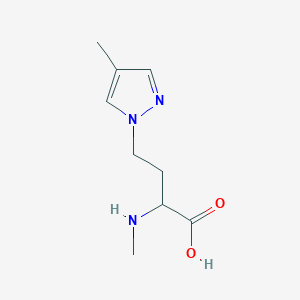
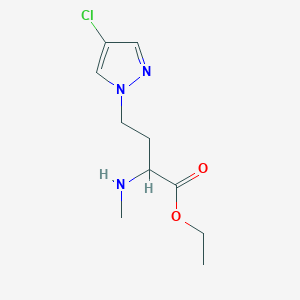
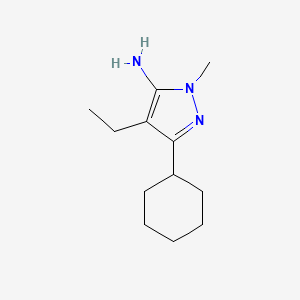
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
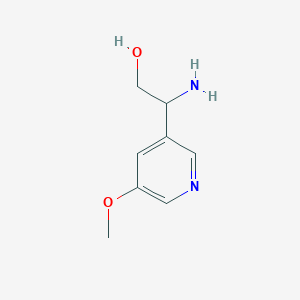

![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
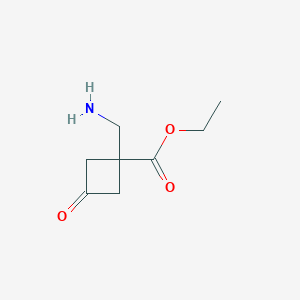
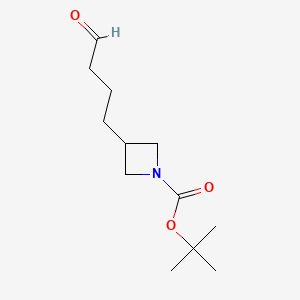
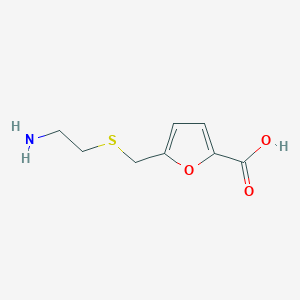
![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
